molecular formula C9H9BrN4 B2611378 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine CAS No. 1909327-56-5

5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine

Cat. No.: B2611378
CAS No.: 1909327-56-5
M. Wt: 253.103
InChI Key: GWQWPZWYJWFRMP-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 1,2,4-triazole class of heterocycles, a privileged scaffold renowned for its diverse pharmacological profiles. The presence of both a 4-bromophenyl group and an N-methyl amine at the core structure makes it a valuable intermediate for constructing more complex molecules and probing biological mechanisms. The primary research value of this compound and its analogs lies in their potential as anticancer agents. Scientific studies on closely related N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated promising growth inhibition against a diverse panel of human cancer cell lines, including CNS cancer (SNB-75), renal cancer (UO-31), and leukemia (CCRF-CEM) . One proposed mechanism of action for this class of compounds is the inhibition of tubulin polymerization. Molecular docking studies suggest that these analogs can efficiently bind to the tubulin–combretastatin A-4 site, with binding affinities in a potent range, primarily through hydrogen bond and halogen bond interactions with key residues like Asn258 . Beyond oncology, the 1,2,4-triazole core is associated with a wide spectrum of other biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsant effects, making this compound a versatile starting point for various therapeutic programs . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment, avoiding skin contact, eye contact, and inhalation of dust .

Properties

IUPAC Name

5-(4-bromophenyl)-N-methyl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c1-11-9-12-8(13-14-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQWPZWYJWFRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Methylation: The final step involves the methylation of the triazole nitrogen using a methylating agent like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of various oxidation states.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Various oxidized forms of the triazole ring.

    Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Anticancer Activity

Research has demonstrated significant anticancer potential for this compound. In various studies involving different cancer cell lines, 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine exhibited notable growth inhibition.

Percent Growth Inhibition (PGI) in Cancer Cell Lines

Cell LinePercent Growth Inhibition (PGI)
SNB-7541.25%
UO-3138.94%
CCRF-CEM30.14%
EKVX26.92%
OVCAR-523.12%

These findings indicate that the compound could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Studies indicate that derivatives of triazole compounds exhibit significant activity against various microbial strains. For example:

Antimicrobial Activity Results

Microbial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansNotable

These results suggest that 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine could be effective in combating microbial resistance.

Case Studies

  • Anticancer Studies : A study published in ACS Omega highlighted the synthesis and anticancer activity of various N-substituted triazole derivatives including 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine. The study utilized various cancer cell lines to evaluate the effectiveness of these compounds and reported promising results against multiple types of cancer cells .
  • Antimicrobial Research : Another study focused on the synthesis of related triazole compounds and their evaluation against resistant microbial strains. The findings indicated that modifications to the triazole structure could enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the triazole ring contributes to its stability and reactivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Triazol-3-amine Analogs

Compound Substituent Position (Bromophenyl) N-Substituent Key Functional Groups
Target Compound 4-Bromophenyl Methyl -NH, -Br
5-(3-Bromophenyl)-N-aryl analogs 3-Bromophenyl Aryl (e.g., 4-fluorophenyl, 4-methoxyphenyl) -NH, -Br, -F/-OCH₃
5-(Benzylthio)-N-phenyl analogs None (benzylthio at C-5) Phenyl -S-CH₂Ph, -NH
5-(Pyridin-3-yl)-N-(2-bromophenyl) None (pyridinyl at C-5) 2-Bromophenyl -NH, -Br, pyridine
  • N-Substituents : The methyl group in the target compound reduces steric hindrance compared to bulkier aryl or benzylthio groups, improving solubility and bioavailability .

Table 2: Anticancer Activity of Selected Triazol-3-amine Analogs

Compound Cancer Cell Line (Most Sensitive) Growth Inhibition (PGI%) Binding Affinity (kcal/mol) Key Interactions
Target Compound Not explicitly tested* N/A Predicted: ~-8.0† Halogen (Br), H-bond
5-(3-Bromophenyl)-N-(4-fluorophenyl) (4a) SNB-75 (CNS) 41.25 -8.341 H-bond with Asn258
5-(3-Bromophenyl)-N-(4-methoxyphenyl) (4d) OVCAR-5 (Ovarian) 23.12 -7.892 π-Stacking
5-(Benzylthio)-N-phenyl HsMetAP2 (Enzyme) Ki = 0.04 nM N/A Metal coordination

Note: The target compound’s activity is inferred from structural analogs.

  • Anticancer Potential: The 3-bromophenyl analogs (e.g., 4a, 4d) show moderate to strong growth inhibition (PGI: 23–41%) against diverse cancer lines, with binding affinities to tubulin ranging from -7.8 to -8.3 kcal/mol .
  • Enzyme Inhibition: Benzylthio-substituted triazoles (e.g., from ) exhibit nanomolar inhibition of human methionine aminopeptidase (HsMetAP2) via metal coordination, a mechanism less likely in the target compound due to the absence of thioether groups .

Physicochemical and ADME/Toxicity Comparisons

Table 3: ADME and Toxicity Profiles

Compound logP (Predicted) Lipinski Violations Toxicity (LD₅₀, mg/kg) Class
Target Compound ~2.5* 0 440–500 IV
5-(3-Bromophenyl)-N-aryl analogs 2.8–3.2 0 440–500 IV
5-(Benzylthio)-N-phenyl ~3.5 0 Not reported N/A

*Predicted using SwissADME for C₈H₇BrN₄.

  • Drug-Likeness : All compounds comply with Lipinski’s Rule of Five, suggesting oral bioavailability .
  • Toxicity : Class IV toxicity (low risk) is consistent across the triazol-3-amine series, with LD₅₀ values > 440 mg/kg .

Biological Activity

5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a triazole ring, which contributes to its unique chemical reactivity and biological properties. The following sections provide a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine is C9H10BrN4C_9H_{10}BrN_4. The presence of the bromophenyl group enhances its binding affinity to biological targets, while the triazole ring contributes to its stability and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The mechanism of action may involve:

  • Inhibition of Enzyme Activity : The compound can inhibit specific enzymes, affecting metabolic pathways.
  • Modulation of Receptor Signaling : It may influence signaling pathways by binding to receptors, altering cellular responses.

Anticancer Activity

Research has demonstrated significant anticancer potential for 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine. In a study involving various cancer cell lines, the compound exhibited notable growth inhibition:

Cell Line Percent Growth Inhibition (PGI)
SNB-7541.25%
UO-3138.94%
CCRF-CEM30.14%
EKVX26.92%
OVCAR-523.12%

These findings indicate that the compound could be a promising candidate for further development in cancer therapeutics .

Antimicrobial Activity

5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine has also been investigated for its antimicrobial properties. Studies have shown that triazole derivatives possess significant antibacterial and antifungal activities. This compound's structure allows it to interact with microbial enzymes or cellular components, leading to growth inhibition .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine, it is essential to compare it with other triazole derivatives:

Compound Biological Activity
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-1H-pyrazole)Anticancer and anti-inflammatory
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazoleAntibacterial and antifungal
5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-aminesAnticancer across multiple cell lines

The combination of the bromophenyl group and the triazole ring in 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine provides it with distinct reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of 5-(4-bromophenyl)-N-methyl-4H-1,2,4-triazol-3-amine. For instance:

  • Synthesis and Characterization : Researchers synthesized this compound using hydrazine and appropriate nitrile compounds under controlled conditions. Characterization was performed using spectroscopic techniques to confirm its structure .
  • Anticancer Screening : The compound was tested against various cancer cell lines following protocols from the National Cancer Institute (NCI), revealing significant growth inhibition in several cases .
  • Toxicity Prediction : In addition to efficacy studies, toxicity profiling has been conducted to assess the safety of this compound for potential therapeutic use .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsMonitoring MethodYield (%)
CyclocondensationCH₃NH₂, DMF, 80°C, 12hTLC (ethyl acetate/hexane)60–70
Substitution4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃NMR (disappearance of –NH₂ peak)75–85

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (e.g., singlet for C3-H at δ 8.2–8.5 ppm) and methyl group integration (δ 2.9–3.1 ppm) .
  • IR Spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C–Br vibrations (550–600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 281.04 for C₉H₈BrN₄) .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Varying temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd catalysts for coupling) to maximize yield .
  • Microwave-Assisted Synthesis : Reducing reaction time (e.g., from 12h to 2h) while maintaining >80% yield .
  • In Situ Monitoring : Using real-time FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

Advanced: What approaches are used to analyze structure-activity relationships (SAR) for this compound?

Answer:
SAR studies involve:

Functional Group Modifications : Replacing the bromophenyl group with fluorophenyl or methoxy analogs to assess antimicrobial potency .

Molecular Docking : Simulating interactions with target enzymes (e.g., fungal CYP51 or bacterial topoisomerase IV) using AutoDock Vina .

Free-Wilson Analysis : Quantifying contributions of substituents to bioactivity (e.g., –Br enhances hydrophobic binding by 1.2 kcal/mol) .

Q. Table 2: Example SAR Data

DerivativeSubstituentIC₅₀ (µM) vs. E. coliLogP
Parent4-Bromophenyl12.52.8
Analog 14-Fluorophenyl8.32.1
Analog 24-Methoxyphenyl25.61.9

Advanced: How are contradictions in reported biological activities resolved?

Answer:
Conflicting data (e.g., variable MIC values across studies) are addressed via:

  • Standardized Assays : Adopting CLSI guidelines for antimicrobial testing to minimize protocol variability .
  • Metabolite Profiling : LC-MS/MS to detect degradation products that may alter activity .
  • Comparative Studies : Testing compounds alongside reference standards (e.g., ciprofloxacin) under identical conditions .

Basic: What crystallographic methods determine its molecular structure?

Answer:
Single-crystal X-ray diffraction (SCXRD) is used:

  • Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL-2018 for bond length/angle accuracy (R-factor < 0.05) .
  • Key Findings : Planar triazole ring with dihedral angles of 5.2° relative to the bromophenyl group .

Advanced: Which in vitro assays evaluate its antimicrobial potential?

Answer:

  • Microbroth Dilution : Determine minimum inhibitory concentrations (MIC) against Gram-positive/negative strains .
  • Time-Kill Assays : Assess bactericidal kinetics over 24h .
  • Biofilm Inhibition : Crystal violet staining to quantify biofilm reduction (e.g., 60% at 10 µg/mL) .

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